molecular formula C10H11ClN2O2 B2583112 Methyl 5-amino-1H-indole-6-carboxylate hydrochloride CAS No. 2228135-37-1

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

Cat. No.: B2583112
CAS No.: 2228135-37-1
M. Wt: 226.66
InChI Key: REVNHZSHVRJBBC-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and amination reactions. For instance, starting with indole-6-carboxylic acid, the compound can be methylated using methyl iodide in the presence of a base like potassium carbonate. The resulting methyl ester can then be aminated using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted indole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-6-carboxylate: A related compound with similar structural features but lacking the amino group.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    5-Nitroindole: An indole compound with a nitro group instead of an amino group.

Uniqueness

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is unique due to the presence of both the amino and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-1H-indole-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVNHZSHVRJBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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